5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole carboxylic acids. This compound is characterized by the presence of a fluorophenoxy group attached to a triazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: A compound with a similar fluorophenoxy group but different functional groups.
5-(2-Ethoxyethyl)-5-[4-(4-Fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H,3H,5H)-trione: Another compound with a fluorophenoxy group and a different core structure.
Uniqueness
5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6FN3O3 |
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Molecular Weight |
223.16 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O3/c10-5-1-3-6(4-2-5)16-8-7(9(14)15)11-13-12-8/h1-4H,(H,14,15)(H,11,12,13) |
InChI Key |
GXQGOINWUWSILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(NN=N2)C(=O)O)F |
Origin of Product |
United States |
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